Cas no 1937240-20-4 (1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine)

1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine
- 1937240-20-4
- EN300-1864165
-
- インチ: 1S/C12H15N/c1-10(12(13)7-8-12)9-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3/b10-9-
- InChIKey: YBGPESYKXOKOBJ-KTKRTIGZSA-N
- ほほえんだ: NC1(/C(=C\C2C=CC=CC=2)/C)CC1
計算された属性
- せいみつぶんしりょう: 173.120449483g/mol
- どういたいしつりょう: 173.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864165-0.5g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1864165-0.05g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1864165-0.1g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1864165-5.0g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1864165-5g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1864165-2.5g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1864165-10.0g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-1864165-1.0g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1864165-0.25g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1864165-10g |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine |
1937240-20-4 | 10g |
$3929.0 | 2023-09-18 |
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amineに関する追加情報
Research Update on 1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine (CAS: 1937240-20-4): Synthesis, Applications, and Recent Advances
The compound 1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine (CAS: 1937240-20-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, covering its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the role of 1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine as a versatile intermediate in the synthesis of novel bioactive molecules. Its cyclopropane ring and phenylpropene moiety contribute to its stability and reactivity, making it a valuable scaffold for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of CNS-targeting compounds, with potential implications for neurodegenerative diseases.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 1937240-20-4. A team at MIT reported a novel catalytic asymmetric synthesis method in early 2024, achieving enantiomeric excess of over 95%. This breakthrough addresses previous challenges in stereoselective production and opens new avenues for its application in chiral drug development.
Pharmacological investigations have revealed promising results regarding the compound's mechanism of action. Research from the University of Cambridge identified its interaction with serotonin receptors, suggesting potential applications in mood disorder therapeutics. Additionally, its structural similarity to known MAO inhibitors has prompted investigations into its neuroprotective properties, with preclinical studies showing encouraging results in Parkinson's disease models.
The compound's safety profile has been evaluated in recent toxicology studies. A 2024 publication in Chemical Research in Toxicology reported favorable results from acute toxicity testing in rodent models, with no significant adverse effects observed at therapeutic doses. However, researchers emphasize the need for more comprehensive long-term studies to fully assess its safety profile.
Looking forward, several pharmaceutical companies have included derivatives of 1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine in their drug discovery pipelines. Its modular structure allows for diverse modifications, making it attractive for developing targeted therapies. Current research directions include exploring its potential in oncology (particularly as a kinase inhibitor scaffold) and infectious diseases (as an antiviral agent candidate).
In conclusion, 1-(1-phenylprop-1-en-2-yl)cyclopropan-1-amine represents an exciting area of research in medicinal chemistry. The recent advances in its synthesis and biological evaluation position it as a promising candidate for future drug development. Continued research is needed to fully exploit its therapeutic potential and translate these findings into clinical applications.
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